4-(furan-2-yl)but-3-en-2-one
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Overview
Description
4-(Furan-2-yl)but-3-en-2-one, also known as furfurylideneacetone, is an organic compound with the molecular formula C8H8O2. It is a conjugated enone featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Mechanism of Action
Target of Action
It’s known that furan derivatives have significant importance in chemistry, biology, medicine, and materials science . They are often used in the synthesis of novel organic compounds .
Mode of Action
The mode of action of 4-(furan-2-yl)but-3-en-2-one involves reactions with arenes under the action of strong Brønsted acids or Lewis acids . According to NMR study and DFT calculations, the corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates .
Biochemical Pathways
The compound is synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .
Pharmacokinetics
The compound’s physical properties such as melting point (34-41°c), boiling point (112-115°c at 10mmhg), and vapor pressure (00786mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of novel furan derivatives . These derivatives demonstrate moderate antimicrobial activity against yeast-like fungi Candida albicans at 64 μg/ml concentration. They also suppress Escherichia coli and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
It has been found that reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .
Cellular Effects
Preliminary studies have shown that it suppresses Escherichia coli and Staphylococcus aureus , suggesting that it may have potential as an antimicrobial agent.
Molecular Mechanism
It is known that the compound undergoes reactions with arenes under the action of triflic acid or AlCl3
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Furan-2-yl)but-3-en-2-one can be synthesized through the aldol condensation of furfural and acetone. The reaction typically involves the following steps:
Mixing furfural and acetone: In a reaction vessel, furfural and acetone are combined in the presence of a base catalyst such as sodium hydroxide.
Reaction conditions: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.
Product isolation: The resulting product is then purified through techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Similar structure but different substitution pattern.
1-(Furan-2-yl)prop-2-en-1-one: Another conjugated enone with a furan ring.
Properties
CAS No. |
41438-24-8 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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